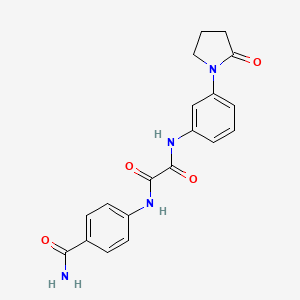

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as OPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPA is a small molecule that belongs to the family of oxalamide compounds and has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the operational simplicity and high yield of this method. This synthesis provides a new formula for both anthranilic acid derivatives and oxalamides, highlighting its potential in creating derivatives similar to N1-(4-carbamoylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide for various applications (Mamedov et al., 2016).

Orexin Receptor Mechanisms in Binge Eating

Research on compounds targeting orexin receptors and their effect on binge eating in rats, through selective and dual orexin receptor antagonism, suggests a pathway for understanding compulsive food consumption. While this study does not directly reference this compound, it illustrates the broader context of receptor-targeted research that could intersect with the study of similar compounds (Piccoli et al., 2012).

Tyrosinase Inhibition for Pharmaceutical Uses

The synthesis and evaluation of biphenyl-based compounds for their anti-tyrosinase activities demonstrate the pharmaceutical relevance of such compounds. While the focus here is on biphenyl ester derivatives, the methodology and findings offer insights into the development of this compound for similar applications (Kwong et al., 2017).

Apoptosis Inducers and Anticancer Agents

The discovery of novel compounds as apoptosis inducers and potential anticancer agents through high-throughput screening assays highlights the importance of identifying and characterizing new molecules for cancer treatment. This research avenue may include compounds like this compound, given their potential biological activities (Zhang et al., 2005).

Electropolymerization and Electrochromic Applications

The electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrates the potential of this compound in materials science, particularly in creating smart materials and coatings (Hsiao & Lin, 2016).

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-17(25)12-6-8-13(9-7-12)21-18(26)19(27)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H2,20,25)(H,21,26)(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXMPJLECNVHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2384139.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]hexanamide](/img/no-structure.png)

![N-(4-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384149.png)

![3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2384153.png)